![molecular formula C21H20O4 B1353175 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one CAS No. 88206-51-3](/img/structure/B1353175.png)

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

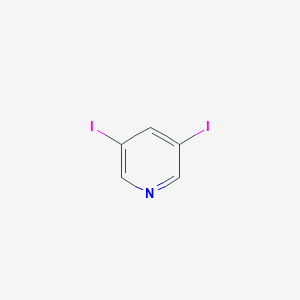

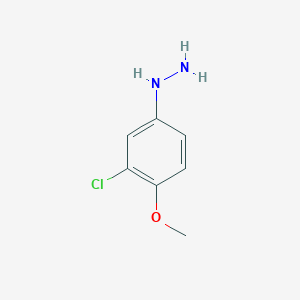

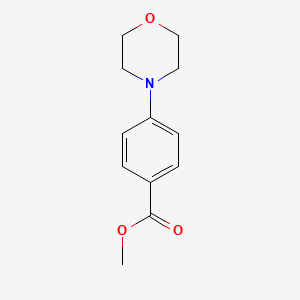

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one is a unique chemical compound with a wide range of potential applications in scientific research. It is a polyene compound, which consists of a fused ring system of seven carbon atoms and nine oxygen atoms. The compound has a molecular weight of 437.65 g/mol and a melting point of 262-264 °C. 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one is a white, crystalline solid and is soluble in organic solvents such as ethanol and acetone.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

A study by Yu et al. (2008) discovered a new furanocoumarin, temporarily designated as GF-338, from grapefruit juice retentate, showing strong antioxidant activity. GF-338 exhibited 8.53±0.35% 1,1-diphenyl-2-picryl hydrazyl (DPPH) scavenging activity at a final concentration of 10 μmol/L in the reaction system, which is notably higher than that of Vitamin C (4.32±0.25%), highlighting GF-338's potential as a potent antioxidant. The study emphasizes the need for further evaluation of GF-338's bioactivities (Yu et al., 2008).

Synthesis and Chemical Reactions

Another research focused on the reaction of 4-hydroxycoumarin with 2-acetyloxiranes, demonstrating the formation of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones through a series of chemical reactions involving dimethylformamide and triethylamine. This process eventually leads to the creation of 4H-furo[3,2-c]-chromen-4-one derivatives via dehydration or fragmentation, showcasing the compound's role in facilitating complex chemical synthesis (Os'kina et al., 2013).

Antimycobacterial Activity

A noteworthy investigation into the antimycobacterial properties of furo[3,2-f]chromanes, derived from a synthesis process reported by Alvey et al. (2009), revealed a significant improvement in antimycobacterial activity for some compounds. This study exemplifies the compound's potential in contributing to the development of novel antimycobacterial agents, emphasizing the importance of structural analogs in enhancing biological activity (Alvey et al., 2009).

Optoelectronic Properties

Research by Ibrahim et al. (2017) on the novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) showcased its potential in optoelectronic applications. The study highlighted HMOFCC's promising binding with therapeutic targets, optical band gaps, and photoelectrical characteristics, indicating its suitability for use in optoelectronic devices due to its rectification characteristics and phototransient properties under various illumination intensities (Ibrahim et al., 2017).

Wirkmechanismus

Anhydronotoptol, also known as 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one or HY-N9896, is a potent nitric oxide inhibitory coumarin . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Anhydronotoptol is nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in vasodilation, neurotransmission, and immune response.

Mode of Action

Anhydronotoptol interacts with its target by inhibiting the production of nitric oxide. Specifically, it inhibits NO production in RAW 264.7 cells induced by lipopolysaccharides (LPS), with an IC50 value of 36.6 μM . This means that Anhydronotoptol can effectively reduce the amount of nitric oxide in these cells at this concentration.

Biochemical Pathways

The inhibition of nitric oxide production by Anhydronotoptol affects the nitric oxide synthases (NOS) pathway . This pathway is responsible for the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes. By inhibiting this pathway, Anhydronotoptol can potentially influence various downstream effects related to nitric oxide signaling.

Result of Action

The primary result of Anhydronotoptol’s action is the reduction of nitric oxide production in cells . This can have various molecular and cellular effects, depending on the specific role of nitric oxide in those cells. For instance, in immune cells, reducing nitric oxide production can potentially affect the immune response.

Eigenschaften

IUPAC Name |

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVOLKWTCFJSX-YUQKSTFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one | |

Q & A

Q1: What other coumarins have been found alongside anhydronotoptol in Notopterygium incisum?

A1: Research has identified several other coumarins in Notopterygium incisum along with anhydronotoptol. These include:

- Notopterol: A structural relative of anhydronotoptol, differing in the presence of a hydroxyl group. []

- Notoptol: Another related coumarin with a different double bond position in the side chain. []

- Ethylnotopterol XII: Characterized by an ethoxy group in its side chain. []

- Notoptolide (XIII): Features a more complex side chain with an ethoxy substituent. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)